molecular formula C19H16Cl2N2O4S B2438243 2-Morpholinobenzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate CAS No. 953196-40-2

2-Morpholinobenzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate

Cat. No.: B2438243
CAS No.: 953196-40-2
M. Wt: 439.31
InChI Key: JQRVKOJBJSMRLK-UHFFFAOYSA-N
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Description

2-Morpholinobenzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate is a complex organic compound that features a morpholine ring, a benzothiazole moiety, and a dichlorophenoxyacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholinobenzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, which can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound. The morpholine ring is then introduced through nucleophilic substitution reactions. Finally, the dichlorophenoxyacetate group is attached via esterification reactions using 2,4-dichlorophenoxyacetic acid and suitable coupling agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Morpholinobenzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Morpholinobenzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammation or microbial growth. The benzothiazole moiety is known to interact with various biological pathways, potentially leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Morpholinobenzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate is unique due to its combination of the morpholine, benzothiazole, and dichlorophenoxyacetate groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for further research and development .

Properties

IUPAC Name

(2-morpholin-4-yl-1,3-benzothiazol-6-yl) 2-(2,4-dichlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O4S/c20-12-1-4-16(14(21)9-12)26-11-18(24)27-13-2-3-15-17(10-13)28-19(22-15)23-5-7-25-8-6-23/h1-4,9-10H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRVKOJBJSMRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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